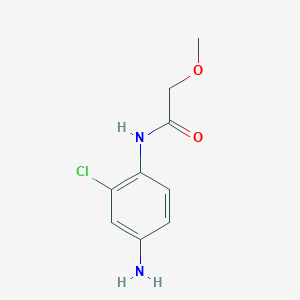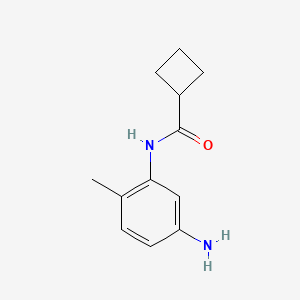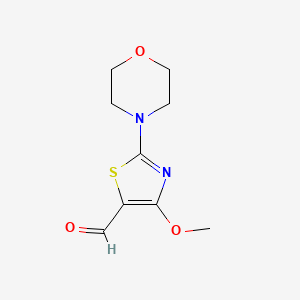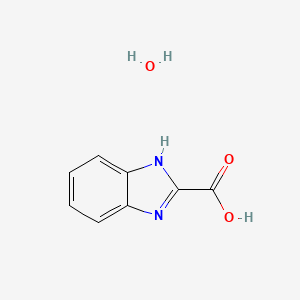
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxylamine derivatives is a topic of interest in several studies. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described as an efficient two-step process . Similarly, N,O-Bis(trifluoroacetyl)hydroxylamine is synthesized from inexpensive, commercially available starting materials, showcasing the potential for cost-effective synthesis of related compounds . These methods could potentially be adapted for the synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives is complex and can exhibit unexpected properties. For example, O-nitrosobis(trifluoromethyl)hydroxylamine displays unusual conformational properties and an extremely long (CF3)2NO-NO bond, as revealed by spectroscopy and ab initio calculations . These findings suggest that the molecular structure of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride could also present unique geometric and electronic features.
Chemical Reactions Analysis
Hydroxylamine derivatives participate in various chemical reactions. Electrophilic amination is one such reaction, where O-(2,4-dinitrophenyl)hydroxylamine acts as an active-site-directed inhibitor, modifying enzymes through the incorporation of an amine group . Additionally, hydroxylamine can function as an oxygen nucleophile, substituting sulfonamide groups with hydroxyl groups under mild conditions . These studies demonstrate the reactivity of hydroxylamine derivatives, which could be relevant to the chemical behavior of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties and spectroscopic characteristics of certain imines provide insights into their electronic behavior . The reactivity of hydroxylamine with diphenylphosphinic chloride to form O-(diphenylphosphinyl)hydroxylamine indicates the potential for diverse chemical transformations . These properties are crucial for understanding the behavior of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride in various environments and applications.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride plays a vital role in catalysis and synthetic chemistry. For instance, it serves as an ammonia equivalent in palladium-catalyzed amination of aryl halides and triflates, facilitating the production of primary anilines through catalytic hydrogenation or treatment with hydroxylamine hydrochloride (Wolfe et al., 1997)(Wolfe et al., 1997). Additionally, it is used in the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in tandem nucleophilic addition–electrophilic 5-endo-trig cyclization (Sączewski et al., 2011)(Sączewski et al., 2011).
Analytical Chemistry
In analytical chemistry, O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is instrumental in the determination of aldehydes in basic medium by gas chromatography (Jain & Thielen, 1995)(Jain & Thielen, 1995). It is also used for identifying airborne carbonyl compounds in isoprene atmospheric photooxidation products (Yu et al., 1995)(Yu et al., 1995).
Environmental Chemistry
In environmental chemistry, this compound is significant for studying the production of hydroxyl radicals through the activation of hydrogen peroxide (Chen et al., 2015)(Chen et al., 2015). It aids in understanding previously unknown sources of hydroxyl radical formation and their role in environmental processes.
Drug Research and Biochemistry
In the field of drug research and biochemistry, it has been analyzed for its biological importance as an antiseptic drug, particularly in treating fungal infections. This includes QSAR studies, molecular spectroscopic analysis, and theoretical calculations to explore its drug potential (Manthiri et al., 2019)(Manthiri et al., 2019).
Safety And Hazards
Direcciones Futuras
As for future directions, O-substituted hydroxylamines, such as “O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride”, could continue to be explored for their potential as electrophilic aminating agents in various chemical reactions . Their use in transition metal-catalyzed C–N bond-forming reactions could be particularly interesting .
Propiedades
IUPAC Name |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNCDJXXYTTSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594709 |
Source


|
| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride | |
CAS RN |
215599-92-1 |
Source


|
| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)

